Arimistane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
| Record name | Androsta-3,5-diene-7,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Androsta 3,5 Diene 7,17 Dione
Aromatase Inhibition Pathways
The primary mechanism of action for Androsta-3,5-diene-7,17-dione is the potent inhibition of aromatase, the key enzyme responsible for the conversion of androgens into estrogens. fda.gov This inhibition proceeds through a multi-step process involving both competitive and irreversible binding to the enzyme.
Initially, Androsta-3,5-diene-7,17-dione acts as a competitive inhibitor of aromatase. smolecule.com Its steroidal structure, which is analogous to the natural substrate androstenedione (B190577), allows it to bind to the active site of the enzyme. nih.govmdpi.com By occupying this site, it physically obstructs the binding of endogenous androgens like testosterone (B1683101) and androstenedione, thereby preventing their conversion into estradiol (B170435) and estrone, respectively. smolecule.com This competitive binding is the first step in the inhibitory pathway.
Following the initial competitive binding, Androsta-3,5-diene-7,17-dione is processed by the aromatase enzyme as if it were a natural substrate. This enzymatic processing transforms the compound into a reactive intermediate. Instead of being released, this intermediate binds covalently and permanently to the enzyme. This mode of action classifies Androsta-3,5-diene-7,17-dione as a mechanism-based inactivator, commonly referred to as a "suicide substrate". The enzyme, in attempting to metabolize the inhibitor, facilitates its own permanent deactivation. patsnap.com This irreversible binding means that enzyme activity is not restored until new aromatase is synthesized by the body. patsnap.compatsnap.com
The unique structural features of Androsta-3,5-diene-7,17-dione are critical to its mechanism of action. The conjugated double bonds at the 3 and 5 positions, along with the ketone at C-7, create a specific electronic configuration that is key to its function as a suicide inhibitor. While the precise mechanism of the subsequent covalent bonding is not fully elucidated for this specific compound in available literature, studies on similar 7-oxo steroids suggest that enzymatic action on the substrate analogue leads to the formation of a reactive species that forms a permanent bond with a nucleophilic residue in the enzyme's active site. nih.gov This irreversible interaction is the final step in the enzyme's inactivation.
Androgen Receptor Modulation Investigations
Androsta-3,5-diene-7,17-dione is classified as a synthetic anabolic-androgenic steroid, which implies a potential interaction with the androgen receptor (AR). fda.gov However, an extensive review of scientific literature reveals a lack of specific studies investigating the binding affinity or functional activity of this compound at the androgen receptor. An FDA memorandum notes that the direct physiological effects and impacts on tissue-specific gene expression for Androsta-3,5-diene-7,17-dione have not been adequately characterized. fda.gov For comparison, some other steroidal aromatase inhibitors, such as 1,4,6-androstatriene-3,17-dione (ATD), have been shown to not interact appreciably with androgen receptors, indicating that aromatase inhibition is their primary mechanism of action. nih.gov Without direct binding assays or functional studies, the specific role and interaction of Androsta-3,5-diene-7,17-dione with the androgen receptor remain scientifically uncharacterized.
Comparative Analysis with Other Steroidal Aromatase Inhibitors
Androsta-3,5-diene-7,17-dione belongs to the class of Type I, or steroidal, aromatase inhibitors. These inhibitors are all structurally similar to the natural substrate, androstenedione, and generally function as suicide substrates. mdpi.comnih.gov A comparison with other notable steroidal inhibitors highlights key similarities and differences.
Formestane (4-hydroxyandrostenedione): A second-generation aromatase inhibitor, Formestane is also an irreversible, steroidal inhibitor that acts as a suicide substrate. patsnap.comnih.gov Like Androsta-3,5-diene-7,17-dione, it binds to the active site and is processed by the enzyme, leading to permanent inactivation. nih.gov A key structural difference is the presence of a hydroxyl group at the C-4 position in Formestane, compared to the Δ3,5-diene-7-one structure of Androsta-3,5-diene-7,17-dione.
Exemestane (6-methylideneandrosta-1,4-diene-3,17-dione): A third-generation inhibitor, Exemestane is another irreversible, steroidal aromatase inactivator. It is structurally distinguished by a methylidene group at the C-6 position and a double bond between C-1 and C-2. fda.gov Its mechanism is also based on suicide inactivation.
Androsta-1,4,6-triene-3,17-dione (ATD): ATD is a potent irreversible aromatase inhibitor that also operates through a suicide substrate mechanism. wikipedia.org Structurally, it features an additional double bond at the C-6 position compared to the basic androstenedione skeleton. Notably, studies have indicated that ATD does not have significant interaction with androgen or estrogen receptors. nih.gov
The common feature among these steroidal inhibitors is their mechanism of irreversible inactivation, which contrasts with Type II non-steroidal inhibitors (like anastrozole (B1683761) and letrozole) that bind reversibly to the enzyme. usada.org
| Feature | Androsta-3,5-diene-7,17-dione | Formestane | Exemestane | Androsta-1,4,6-triene-3,17-dione (ATD) |
| Type | Steroidal, Type I | Steroidal, Type I | Steroidal, Type I | Steroidal, Type I |
| Mechanism | Irreversible (Suicide Substrate) | Irreversible (Suicide Substrate) | Irreversible (Suicide Substrate) | Irreversible (Suicide Substrate) |
| Key Structural Feature | Δ3,5-diene, 7-keto group | 4-hydroxy group | Δ1,4-diene, 6-methylidene group | Δ1,4,6-triene |
| Androgen Receptor Interaction | Not adequately characterized | Prohormone to 4-hydroxytestosterone (B1222710) (weak androgenic activity) | May have androgenic properties | No appreciable interaction reported |
Metabolic Pathways and Biotransformation of Androsta 3,5 Diene 7,17 Dione
Endogenous Formation and Precursors
Androsta-3,5-diene-7,17-dione is recognized as a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and is considered a naturally occurring compound. researchgate.net Its formation is closely linked to the metabolic pathways of other endogenous steroids.
Androsta-3,5-diene-7,17-dione is a known metabolite of 7-Keto-Dehydroepiandrosterone (B159665) (7-Keto-DHEA). researchgate.netresearchgate.net Research dating back to 1971 identified the formation of Androsta-3,5-diene-7,17-dione from 7-keto-dehydroepiandrosterone sulfate (B86663) under various hydrolysis conditions, confirming its place within the metabolic cascade of DHEA derivatives. researchgate.net 7-Keto-DHEA itself is a naturally occurring metabolite of DHEA, positioning Androsta-3,5-diene-7,17-dione as a downstream product in this steroidogenic pathway. evitachem.com
Androst-5-ene-3,7-dione is another potential precursor to Androsta-3,5-diene-7,17-dione. evitachem.com The conversion can occur under specific, non-enzymatic conditions such as in the presence of acid or at high temperatures. evitachem.com This transformation is structurally characterized by the shift of the double bond to form the conjugated 3,5-diene system characteristic of Androsta-3,5-diene-7,17-dione. evitachem.com
Phase I Metabolic Reactions
The initial phase of metabolic clearance for Androsta-3,5-diene-7,17-dione involves Phase I reactions, which introduce or expose functional groups on the steroid molecule. These reactions primarily include reduction and hydroxylation, which modify the compound's biological activity and prepare it for subsequent conjugation and excretion. evitachem.com
Hydroxylation is a key biotransformation pathway for many steroids. In the case of Androsta-3,5-diene-7,17-dione, the addition of a hydroxyl (-OH) group is a significant metabolic step. Research has identified that 7β-hydroxylation is a principal pathway, leading to the formation of a major metabolite. This specific reaction involves the enzymatic addition of a hydroxyl group at the beta-position of the 7th carbon on the steroid's B-ring.
The hydroxylation of steroids is typically catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily. mdpi.comdoi.org The CYP3A subfamily, and particularly the CYP3A4 isozyme, is a major contributor to the metabolism of a vast number of endogenous and exogenous compounds, including many steroids. mdpi.comdoi.orgclinpgx.org CYP3A4 is highly expressed in the human liver and intestine and is responsible for catalyzing critical metabolic reactions such as hydroxylation. mdpi.comdoi.org While specific studies definitively identifying CYP3A4 as the enzyme responsible for the 7β-hydroxylation of Androsta-3,5-diene-7,17-dione are not detailed in the available research, its well-established role in the Phase I metabolism of other structurally similar androstane (B1237026) steroids suggests its potential involvement.
Metabolic studies have successfully identified key metabolites of Androsta-3,5-diene-7,17-dione in human urine. Following administration, the compound is extensively metabolized. The principal Phase I metabolite identified is 7β-hydroxy-androsta-3,5-diene-17-one. This metabolite is the result of the 7β-hydroxylation pathway, which transforms the ketone group at the C-7 position into a hydroxyl group. While studies have detected numerous other metabolites, 7β-hydroxy-androsta-3,5-diene-17-one is consistently reported as the primary urinary metabolite.
Table 1: Key Phase I Metabolite of Androsta-3,5-diene-7,17-dione
| Metabolite Name | Parent Compound | Metabolic Reaction |
|---|
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| Androsta-3,5-diene-7,17-dione |
| 7-Keto-Dehydroepiandrosterone (7-Keto-DHEA) |
| Dehydroepiandrosterone (DHEA) |
| Androst-5-ene-3,7-dione |
Phase II Metabolic Reactions (e.g., Conjugation Pathways)
The primary Phase II metabolic pathways for Androsta-3,5-diene-7,17-dione metabolites are glucuronidation and sulfation. Research indicates that the metabolites of this compound are predominantly excreted as glucuronide conjugates, with a smaller fraction being eliminated as sulfate conjugates. nih.govresearchgate.net
Glucuronidation: This process involves the enzymatic transfer of a glucuronic acid moiety to the hydroxylated metabolites of Androsta-3,5-diene-7,17-dione. The resulting glucuronide conjugates are highly water-soluble and are efficiently cleared by the kidneys. Studies have identified several glucuro-conjugated metabolites in urine samples following the administration of Androsta-3,5-diene-7,17-dione. nih.govresearchgate.net The primary site of glucuronidation is believed to be the hydroxyl groups introduced during Phase I metabolism.
Sulfation: A less predominant but still significant conjugation pathway is sulfation. This reaction involves the transfer of a sulfonate group to the metabolites. The parent compound, Androsta-3,5-diene-7,17-dione, has been detected in the sulfate fraction of urine, suggesting that it can also undergo this conjugation pathway directly. nih.govresearchgate.net
The table below summarizes the key Phase II metabolic reactions and the resulting types of conjugates.
| Conjugation Pathway | Conjugating Agent | Resulting Conjugate Type | Primary Metabolites Conjugated |
| Glucuronidation | UDP-glucuronic acid | Glucuronide | Hydroxylated and reduced metabolites |
| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate | Sulfate | Parent compound and some metabolites |
Excretion Profiles of Androsta-3,5-diene-7,17-dione and its Metabolites
The excretion of Androsta-3,5-diene-7,17-dione and its various metabolites occurs primarily through the urine. The conjugated forms, particularly the glucuronides, represent the major portion of the excreted compounds.
Urinary analysis has been a key method for studying the metabolic fate of this compound. Following oral administration, a variety of metabolites can be detected in urine over a period of time. Research has shown that up to 15 different metabolites can be identified in post-administration urine samples. nih.gov The majority of these are found in their conjugated forms.
One of the major urinary metabolites, 7β-hydroxy-androsta-3,5-diene-17-one, has been detected at significant concentrations in anti-doping analyses. The detection window for these metabolites can extend for several hours to days, depending on the specific metabolite and the analytical sensitivity of the detection method. researchgate.netnih.gov
The excretion profile can be summarized as follows:
Primary Route of Excretion: Urine nih.govresearchgate.net
Major Form of Excreted Metabolites: Glucuronide conjugates nih.govresearchgate.net
Minor Form of Excreted Metabolites: Sulfate conjugates and unconjugated metabolites nih.govresearchgate.net
Parent Compound Excretion: Detected in the sulfate fraction of urine nih.govresearchgate.net
The following table provides a summary of the excretion characteristics of Androsta-3,5-diene-7,17-dione and its metabolites based on available research findings.
| Compound Type | Excretion Fraction | Primary Conjugate | Detection in Urine |
| Parent Compound (Androsta-3,5-diene-7,17-dione) | Sulfate | Sulfate | Yes |
| Phase I Metabolites (Hydroxylated/Reduced) | Glucuronidated | Glucuronide | Yes |
| Phase I Metabolites (Hydroxylated/Reduced) | Sulfated | Sulfate | Minor amounts |
| Phase I Metabolites (Hydroxylated/Reduced) | Unconjugated | N/A | Minor amounts |
Analytical Methodologies for Research and Detection
Chromatographic Techniques for Compound Separation
Chromatography is a fundamental step in the analysis of Androsta-3,5-diene-7,17-dione, allowing it to be separated from other components within a complex mixture, such as a dietary supplement matrix or a biological sample. researchgate.net This separation is essential for accurate subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a key technique used in the analysis of Androsta-3,5-diene-7,17-dione. In one documented instance of identifying this designer steroid in a dietary supplement, HPLC coupled with an ultraviolet (UV) detector was utilized as a crucial initial step. researchgate.netnih.gov This HPLC-UV system was paired with an analytical scale fraction collector to effectively isolate the unknown steroid-like compound from the product matrix for further, more detailed characterization. researchgate.netnih.gov
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another established technique for the separation and analysis of steroids, including Androsta-3,5-diene-7,17-dione. researchgate.netdss.go.th However, a significant consideration in GC analysis of certain steroids is the potential for the compound to be an artifact of the analytical process itself. Research has shown that Androsta-3,5-diene-7,17-dione can be formed from precursors like 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-Hydroxy-DHEA during the derivatization steps that are commonly required for GC analysis. evitachem.com Derivatization, often involving agents like trimethylsilyl (B98337) (TMS), is used to improve the volatility and thermal stability of steroids for GC, but the reagents and high temperatures can induce chemical transformations. researchgate.netnih.govdshs-koeln.de This highlights the need for careful validation and interpretation of GC results to distinguish between the authentic presence of the compound and its formation as an analytical artifact. evitachem.com
Spectrometric Characterization and Quantification
Following chromatographic separation, spectrometric techniques are used for the definitive identification and quantification of Androsta-3,5-diene-7,17-dione. evitachem.com
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Androsta-3,5-diene-7,17-dione. evitachem.comnih.govcaymanchem.com It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules, which provides information about the molecular weight and elemental composition of the compound. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of a molecule with high precision, allowing for the confident assignment of a molecular formula. researchgate.net For Androsta-3,5-diene-7,17-dione, LC-HRAM-MS analysis determined an accurate mass of m/z 285.1847 for the protonated molecule [M+H]⁺, which corresponds to the molecular formula C₁₉H₂₄O₂. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely used technique for the detection of Androsta-3,5-diene-7,17-dione. researchgate.netnih.gov LC-MS screening is effective for identifying unknown steroid-like compounds in complex mixtures, such as dietary supplements. researchgate.netnih.gov For related steroid compounds, LC-MS, particularly liquid chromatography/high-resolution mass spectrometry (LC/HRMS), has been shown to be superior to GC-MS in characterizing metabolites due to better sensitivity. nih.govsigmaaldrich.com In anti-doping analysis, LC-MS methods are employed to detect urinary metabolites of Androsta-3,5-diene-7,17-dione, providing complementary data to GC-MS analyses. researchgate.net The high sensitivity and specificity of modern LC-tandem mass spectrometry (LC-MS/MS) systems enable the quantification of steroids at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the analysis of volatile and thermally stable compounds like steroids, often after a derivatization step. dss.go.thnih.govnih.govsigmaaldrich.com In the characterization of Androsta-3,5-diene-7,17-dione, the compound was analyzed using gas chromatography combined with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS), which provided structural information that helped confirm its identity. researchgate.netnih.gov For doping control purposes, GC-MS and GC-tandem mass spectrometry (GC-MS/MS) are used to identify metabolites of related aromatase inhibitors in urine, typically after derivatization to form trimethylsilyl (TMS) ethers. nih.govdshs-koeln.de
Data Tables
Table 1: Summary of Chromatographic Techniques
| Technique | Application for Androsta-3,5-diene-7,17-dione | Key Findings & Considerations | Source |
|---|---|---|---|
| HPLC-UV | Isolation of the compound from a dietary supplement matrix. | Used with a fraction collector to purify the compound for further analysis. | nih.gov, researchgate.net |
| GC | Separation of the compound and its metabolites. | Potential for artifact formation from precursors like 7-oxo-DHEA during sample derivatization must be considered. | researchgate.net, evitachem.com |
Table 2: Summary of Spectrometric Techniques
| Technique | Application for Androsta-3,5-diene-7,17-dione | Key Findings & Data | Source |
|---|---|---|---|
| LC-HRAM-MS | Accurate mass determination and molecular formula confirmation. | Determined an accurate mass of m/z 285.1847 for the protonated species [M+H]⁺, corresponding to C₁₉H₂₄O₂. | nih.gov, , researchgate.net |
| LC-MS | Screening and identification in supplements; metabolite detection. | Effective for detecting unknown steroids; offers high sensitivity for metabolite characterization. | nih.gov, researchgate.net, nih.gov, researchgate.net |
| GC-MS | Structural characterization and detection in doping control. | Used in combination with other techniques (e.g., FT-IR) to confirm identity. Analysis of TMS-derivatives is common. | nih.gov, researchgate.net, nih.gov, dshs-koeln.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of Androsta-3,5-diene-7,17-dione. nih.govresearchgate.netevitachem.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's structure. nih.govcore.ac.uk
¹H NMR spectra are particularly informative for identifying the characteristic diene system of the molecule. evitachem.com The signals for the vinyl protons at positions 4 and 6 are key identifiers. evitachem.com The combination of NMR data with information from mass spectrometry and other analytical techniques provides a comprehensive characterization of the molecule's identity. nih.govresearchgate.net
Table 2: Key ¹H NMR Signals for Androsta-3,5-diene-7,17-dione
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Structural Assignment |
| H-4 | 6.22 ppm | d (doublet) | 10.2 Hz | C4 vinyl proton, confirming the diene system evitachem.com |
| H-6 | 5.95 ppm | d (doublet) | 10.0 Hz | C6 vinyl proton, confirming the diene system evitachem.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in Androsta-3,5-diene-7,17-dione, providing further structural confirmation. nih.govresearchgate.net The infrared spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. science.gov
For Androsta-3,5-diene-7,17-dione, the key absorptions are associated with its carbonyl (C=O) and carbon-carbon double bond (C=C) groups. evitachem.com The presence of an α,β-unsaturated ketone system and an isolated ketone can be distinguished by their respective stretching frequencies. evitachem.com These spectral features, when combined with data from other techniques like GC-MS, contribute to a robust identification of the compound. nih.gov
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
| 1678 cm⁻¹ | C=O stretch | α,β-unsaturated ketone at C-7 evitachem.com |
| 1662 cm⁻¹ | C=O stretch | Isolated ketone at C-17 evitachem.com |
| 1615 cm⁻¹ | C=C stretch | Diene system evitachem.com |
| 1580 cm⁻¹ | C=C stretch | Conjugated system vibration evitachem.com |
Sample Preparation and Derivatization Strategies for Biological Matrices
The analysis of Androsta-3,5-diene-7,17-dione and its metabolites in biological matrices, such as urine, requires specific sample preparation steps to isolate the compounds of interest and make them amenable to instrumental analysis. nih.govnih.gov These strategies often involve hydrolysis of conjugated metabolites followed by derivatization, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
Hydrolysis of Conjugated Metabolites
In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. researchgate.net To analyze these compounds, a hydrolysis step is necessary to cleave the conjugate and release the free steroid. nih.govnih.gov
Enzymatic hydrolysis is a common method, using enzymes like β-glucuronidase from sources such as Helix pomatia to deconjugate glucuronide metabolites. nih.gov The efficiency of this process depends on factors such as pH, temperature, time, and enzyme concentration, which must be optimized to ensure complete hydrolysis. nih.gov Studies have also investigated the formation of Androsta-3,5-diene-7,17-dione from precursors like 7-keto-dehydroepiandrosterone (B159665) sulphate under various hydrolysis conditions, highlighting the importance of controlled procedures in sample preparation. nih.gov
Derivatization Protocols for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis, but it often requires a derivatization step to improve the volatility and thermal stability of the analytes. researchgate.net Derivatization also enhances chromatographic properties and can produce characteristic mass fragments that aid in identification. nih.gov
For steroids like Androsta-3,5-diene-7,17-dione, silylation is a common derivatization technique, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net However, it is crucial to be aware of potential artifact formation during this process. Research has shown that precursor compounds, such as 7-oxo-DHEA and 7α-hydroxy-DHEA, can be converted into Androsta-3,5-diene-7,17-dione during the derivatization procedure. researchgate.netevitachem.com The formation of these artifacts is influenced by the specific reagent used, reaction temperature, and the instrumental conditions, which can complicate the interpretation of results. researchgate.net
Challenges in Analytical Detection and Interpretation
The accurate detection and interpretation of Androsta-3,5-diene-7,17-dione in biological samples and consumer products are complicated by several analytical challenges. These include the compound's stability under certain analytical conditions, the potential for its inadvertent formation from precursor molecules during testing, and questions regarding its possible endogenous presence in the human body. These factors can lead to misinterpretation of results, necessitating sophisticated and carefully validated analytical methodologies.
Stability
While specific data on the stability of Androsta-3,5-diene-7,17-dione during analytical processing is not extensively detailed in the reviewed literature, the stability of structurally similar steroid intermediates is a recognized concern. For instance, related diene-adduct intermediates have been noted for their instability during chromatographic procedures and drying processes. ingentaconnect.com This suggests that the conjugated diene system in Androsta-3,5-diene-7,17-dione could be susceptible to degradation or transformation under harsh analytical conditions, such as high temperatures in gas chromatography inlets or extreme pH during sample extraction. Such instability could potentially lead to underestimation of the compound's concentration or the formation of degradation products that might interfere with analysis.
Misinterpretation Due to Formation from Precursors
A significant challenge in the analysis of Androsta-3,5-diene-7,17-dione is its potential to be formed as an artifact from naturally occurring precursors, particularly during gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Research has demonstrated that 7-keto-dehydroepiandrosterone (7-keto-DHEA) and its derivatives can convert into Androsta-3,5-diene-7,17-dione under conditions commonly used in steroid analysis.
Key findings include:
Influence of Derivatization: The formation of Androsta-3,5-diene-7,17-dione from 7-oxo-DHEA has been observed when using common derivatization reagents for GC analysis. researchgate.net The specific reagent used, along with reaction temperature and the configuration of the GC inlet, can influence the formation of such unexpected artifacts. researchgate.net
Hydrolysis Conditions: Early studies from 1971 reported the formation of Androsta-3,5-diene-7,17-dione from 7-keto-dehydroepiandrosterone sulphate under various hydrolysis conditions, which are often a preliminary step in urine sample preparation. nih.govcaymanchem.com
Precursor-Specific Conversion: The analysis of 7α-hydroxy-DHEA has also been shown to result in the detection of small amounts (~1%) of Androsta-3,5-diene-7,17-dione. researchgate.netevitachem.com
This artifactual formation poses a critical risk of false-positive findings. A laboratory might incorrectly identify the presence of Androsta-3,5-diene-7,17-dione in a sample when, in fact, only its precursor, 7-keto-DHEA, was originally present. researchgate.net This underscores the importance of using analytical methods that can distinguish between the authentic compound and its potential artifacts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred as it typically involves less aggressive sample preparation and lower temperatures, minimizing the risk of such chemical conversions. nih.govplos.orgmdpi.com
Endogenous Presence
The question of whether Androsta-3,5-diene-7,17-dione is an endogenously produced human metabolite further complicates the interpretation of analytical findings. Some sources suggest it is a naturally occurring steroid found in trace amounts in the body as a metabolite of 7-keto-DHEA. caymanchem.comsmolecule.com A 1971 study documented the isolation of Androsta-3,5-diene-7,17-dione from urine, lending support to the theory of its natural occurrence. nih.govcaymanchem.com
If the compound is indeed endogenous, its detection alone cannot be considered conclusive proof of exogenous administration. In such cases, analytical strategies may need to shift from simple qualitative identification to quantitative analysis to establish a baseline or threshold for typical physiological levels. This approach is common for other endogenous steroids where authorities must distinguish between normal physiological concentrations and those resulting from doping.
Data Tables
Table 1: Summary of Analytical Challenges for Androsta-3,5-diene-7,17-dione
| Challenge | Description | Key Contributing Factors | Implications for Analysis | Recommended Mitigation Strategies |
|---|---|---|---|---|
| Stability | Potential for the compound to degrade or transform during the analytical process. | High temperatures in GC inlets; extreme pH during sample preparation. | Underestimation of concentration; generation of interfering byproducts. | Use of milder analytical techniques like LC-MS/MS; validation of compound stability under specific method conditions. |
| Formation from Precursors | Inadvertent conversion of other steroids (e.g., 7-keto-DHEA) into Androsta-3,5-diene-7,17-dione. researchgate.netnih.gov | Derivatization reagents (e.g., for GC-MS); high temperatures; acidic hydrolysis conditions. researchgate.netnih.gov | False-positive results; misidentification of the administered substance. | Preferential use of LC-MS/MS; careful selection of derivatization agents and conditions; analysis for precursors alongside the target compound. |
| Endogenous Presence | The compound may be a naturally occurring metabolite in the human body. caymanchem.comsmolecule.com | Metabolism of 7-keto-DHEA. caymanchem.comsmolecule.com | Detection does not automatically confirm external use; complicates interpretation in anti-doping contexts. | Development of quantitative methods to establish reference ranges for normal physiological levels. |
Table 2: Chemical Compounds Mentioned in This Article
| Compound Name |
|---|
| Androsta-1,4,6-triene-3,17-dione |
| Androsta-3,5-diene-7,17-dione |
| Androstenedione (B190577) |
| Androsterone |
| Boldenone |
| Dehydroepiandrosterone (B1670201) (DHEA) |
| Estradiol (B170435) |
| Estrone |
| Exemestane |
| 7α-hydroxy-DHEA |
| 7β-hydroxy-DHEA |
| 17β-hydroxy-5β-androst-1-en-3-one |
| 7-keto-dehydroepiandrosterone (7-keto-DHEA) |
| Ostarine |
Biological Activity and Endocrine System Research
Impact on Estrogen Biosynthesis and Regulation
Research has firmly established Androsta-3,5-diene-7,17-dione as a potent, irreversible inhibitor of aromatase. fda.gov Aromatase is a critical enzyme complex from the cytochrome P450 superfamily that facilitates the final and rate-limiting step in the biosynthesis of estrogens. fda.gov This process, known as aromatization, converts androgens into estrogens.
The primary mechanism of action for Androsta-3,5-diene-7,17-dione involves it acting as a "suicide substrate" for the aromatase enzyme. It binds irreversibly to the enzyme's active site, leading to its permanent inactivation. By doing so, it effectively blocks the conversion of key androgen precursors into estrogens. This inhibitory action is central to its biological effects, as estrogens are pivotal in regulating numerous physiological processes in both males and females, including sexual development, menstrual cycling, fertility, bone health, and spermatogenesis. fda.gov The study of such inhibitors provides valuable insights into the roles of estrogens and the consequences of their depletion.
Table 1: Aromatization Reactions Inhibited by Androsta-3,5-diene-7,17-dione
| Precursor Androgen | Resulting Estrogen |
|---|---|
| Androstenedione (B190577) | Estrone |
Effects on Androgen Levels and Anabolic Environment
A direct consequence of inhibiting the aromatase enzyme is the alteration of the androgen-to-estrogen ratio. By preventing the conversion of androgens like testosterone (B1683101) into estrogens, Androsta-3,5-diene-7,17-dione can lead to an increase in the circulating levels of these androgens. evitachem.comusada.org This shift in hormonal balance contributes to a more anabolic environment. Androgens are known to have performance-enhancing effects, and by blocking their breakdown into estrogens, their concentration in the body can be artificially kept high. usada.org This modulation of hormone levels is a key reason for its investigation in sports medicine and its inclusion on the World Anti-Doping Agency (WADA) prohibited substances list. fda.govusada.org
Investigations into Hormone-Sensitive Conditions
The ability of Androsta-3,5-diene-7,17-dione to suppress estrogen production makes it a compound of interest in research concerning hormone-sensitive conditions, which are pathologies influenced by hormone levels. evitachem.comoup.com
Inhibition of aromatase is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, particularly in postmenopausal women. oup.com In these cancers, local estrogen production within breast tissue can stimulate tumor growth. oup.com Aromatase inhibitors are designed to reduce these growth-stimulatory effects. oup.com
Androsta-3,5-diene-7,17-dione, as an aromatase inhibitor, has been investigated in the context of developing new therapeutic agents for such estrogen-dependent conditions. evitachem.com Research into related steroidal inhibitors has paved the way for clinically approved drugs. oup.com Furthermore, studies on resistance mechanisms are crucial. For instance, research has shown that under conditions of profound estrogen deprivation (mimicking aromatase inhibitor therapy), breast cancer cells can up-regulate other steroidogenic enzymes, allowing them to metabolize androgens into estrogen-like steroids that can still activate the estrogen receptor and promote growth. nih.gov This highlights a potential mechanism of resistance to aromatase inhibitor therapy and is an active area of investigation. nih.gov
Estrogen plays a vital role in a wide array of physiological functions beyond its reproductive capacity. The suppression of estrogen biosynthesis via aromatase inhibitors like Androsta-3,5-diene-7,17-dione serves as a research tool to explore the impact of estrogen deficiency on these processes. Key areas of research include:
Bone Health: Estrogen is crucial for maintaining bone mineral density. fda.gov Aromatase inhibition is known to be associated with an increased risk of bone loss and fractures. usada.org
Cardiovascular Function: Analogues of Androsta-3,5-diene-7,17-dione have been noted to have vasodilatory effects, indicating potential cardiovascular applications, though the direct impact of estrogen suppression on cardiovascular health is complex.
Reproductive Health: In females, the regulation of menstrual and ovarian cycles is dependent on the coordinated signaling of the hypothalamus-pituitary-gonadal axis, which is heavily influenced by estradiol (B170435) biosynthesis. fda.gov In males, estrogens are involved in processes such as spermatogenesis. fda.gov
Neuroprotective Effects in Preclinical Models
There is a growing body of evidence suggesting that estrogens have significant neuroprotective functions. frontiersin.org The aromatase enzyme is expressed in various brain regions, contributing to local estrogen production (neuroestrogen). frontiersin.org This localized estrogen is believed to play a protective role following brain injury and in neurodegenerative processes. frontiersin.org
Preclinical studies using animal models have demonstrated that estrogens can be effective neuroprotectants in scenarios like ischemia (stroke). nih.govnih.gov Consequently, the use of an aromatase inhibitor like Androsta-3,5-diene-7,17-dione in research can help elucidate the role of neuroestrogens. Some research suggests that inhibiting aromatase could increase neurodegenerative effects, while the administration of estrogen can be protective. frontiersin.org Conversely, some anecdotal discussions note that estrogen itself is neuroprotective, and therefore, lowering it with an inhibitor could have negative consequences. reddit.com These findings underscore the importance of aromatase activity in brain health and position aromatase inhibitors as tools for investigating neurological conditions in preclinical models. frontiersin.org
Preclinical and Translational Research Findings
In Vitro Studies on Aromatase Inhibition Efficacy
Animal Model Investigations of Hormonal Modulation
Similarly, comprehensive animal model investigations detailing the hormonal modulation effects of Androsta-3,5-diene-7,17-dione are not found in the accessible scientific literature. An FDA memorandum notes a lack of traditional toxicology studies in laboratory animals that would be relevant to its use. fda.gov While the memorandum discusses the known effects of other aromatase inhibitors like Letrozole and Exemestane in animal models, it highlights the absence of such characterization for Androsta-3,5-diene-7,17-dione itself. fda.gov Consequently, there is no available data from animal studies to present on its specific impact on circulating levels of key hormones such as testosterone (B1683101) and estrogen.
Comparative Efficacy in Relation to Established Aromatase Inhibitors (e.g., Exemestane, Letrozole)
Direct comparative studies evaluating the in vitro or in vivo efficacy of Androsta-3,5-diene-7,17-dione against established third-generation aromatase inhibitors such as Exemestane and Letrozole are absent from the scientific literature. While research comparing Exemestane and another nonsteroidal aromatase inhibitor, Anastrozole (B1683761), has been conducted, similar investigations incorporating Androsta-3,5-diene-7,17-dione have not been published. onclive.comnih.gov The lack of comparative data makes it impossible to position the efficacy of Androsta-3,5-diene-7,17-dione relative to these clinically significant pharmaceuticals.
Due to the absence of specific preclinical data in the scientific literature, data tables for in vitro aromatase inhibition efficacy and hormonal modulation in animal models for Androsta-3,5-diene-7,17-dione cannot be generated at this time.
Anti Doping Research and Regulatory Context
Detection in Performance-Enhancing Substance Control
The detection of Androsta-3,5-diene-7,17-dione is a key focus for anti-doping laboratories. Advanced analytical techniques are employed to identify this compound in both seized products and biological samples. A liquid chromatography-mass spectrometry (LC-MS) screening of a dietary supplement marketed for "performance enhancement" successfully detected an unknown compound with steroid-like characteristics. nih.gov Subsequent analysis utilizing a combination of high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography with Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS), liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS), and nuclear magnetic resonance (NMR) definitively identified the compound as Androsta-3,5-diene-7,17-dione. nih.gov The accurate mass of the protonated species was determined to be m/z 285.1847, corresponding to a molecular formula of C19H24O2. nih.govresearchgate.net
Androsta-3,5-diene-7,17-dione has been repeatedly identified in dietary supplements, often without being listed on the product label. researchgate.netusada.org These products are typically marketed to athletes and bodybuilders with claims of enhancing performance and muscle mass. researchgate.net The presence of this "designer steroid" in such supplements poses a risk to consumers and a challenge for regulatory bodies. researchgate.netusada.org The U.S. Food and Drug Administration (FDA) has issued warning letters to companies for including Androsta-3,5-diene-7,17-dione, also known as Arimistane, in their products, stating that it does not meet the definition of a dietary ingredient. usada.orgnutraingredients-usa.com
The World Anti-Doping Agency (WADA) explicitly prohibits Androsta-3,5-diene-7,17-dione at all times for athletes. swimswam.comoptimiseiv.comuefa.comwada-ama.org It is classified under section S4 of the WADA Prohibited List as a Hormone and Metabolic Modulator, specifically as an aromatase inhibitor. optimiseiv.comuefa.comwada-ama.org Aromatase inhibitors are banned because they can prevent the conversion of androgens to estrogens, leading to artificially high levels of androgens which have performance-enhancing effects. usada.org They are also sometimes used to mitigate the side effects of anabolic steroid use. usada.org The substance, also referred to as 'this compound', was added to the WADA Prohibited List in 2017. swimswam.com
Metabolite Profiling for Anti-Doping Detection
To enhance the detection window for the use of Androsta-3,5-diene-7,17-dione, anti-doping laboratories focus on identifying its metabolites in urine samples. The primary urinary metabolite has been identified as 7β-hydroxy-androsta-3,5-diene-17-one. In anti-doping samples, this major metabolite has been detected at concentrations as high as 454.38 ng/mL. Research involving the administration of a single 25 mg dose to healthy volunteers led to the identification of the principal urinary metabolite, androst-3,5-diene-7β-ol-17-one, with up to 15 different metabolites being detected in the collected samples. fda.gov The detection of these metabolites is crucial for confirming the administration of the parent compound. evitachem.com
Forensic Applications of Androsta-3,5-diene-7,17-dione Analysis
The analysis of Androsta-3,5-diene-7,17-dione has significant forensic applications, primarily in the context of identifying illicit substances in dietary supplements and other products. Forensic chemistry centers utilize sophisticated analytical instrumentation to characterize unknown compounds found in supplements. nih.gov The identification of Androsta-3,5-diene-7,17-dione in these products provides crucial evidence for regulatory actions and criminal investigations. The detailed chemical characterization, including its molecular formula and structure, is essential for building forensic cases against manufacturers and distributors of adulterated supplements. nih.gov
Regulatory Perspectives on Safety and Unapproved Use in Food Products
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have taken a clear stance on Androsta-3,5-diene-7,17-dione. The FDA has stated that this compound does not qualify as a dietary ingredient and therefore cannot be legally included in dietary supplements. usada.orgnutraingredients-usa.com In a scientific memorandum, the FDA concluded that there is inadequate scientific data to establish the safety of Androsta-3,5-diene-7,17-dione for consumption in food. fda.gov Furthermore, the available information suggests that its use may be harmful. fda.gov The FDA has also noted that due to its potential for harmful effects, it is not safe for use except under the supervision of a licensed practitioner. nutraingredients-usa.com
Emerging Research Directions and Future Perspectives
Development of Novel Therapeutic Agents Based on Androsta-3,5-diene-7,17-dione Structure
The steroidal backbone of Androsta-3,5-diene-7,17-dione serves as a foundational template for the synthesis of new therapeutic agents, primarily targeting the aromatase enzyme, which is critical in estrogen biosynthesis. evitachem.comnih.gov The development of such agents is particularly relevant for hormone-dependent conditions, such as certain types of breast cancer, where inhibiting estrogen production is a key therapeutic strategy. smolecule.comnbinno.com
Researchers are actively exploring structure-activity relationships (SAR) to design more potent and selective aromatase inhibitors. researchgate.net Modifications to the steroidal rings (A, B, C, and D) and the substitution of various functional groups are key strategies. smolecule.com For instance, the synthesis of 7α-substituted androsta-1,4-diene-3,17-diones has led to the discovery of potent, enzyme-activated irreversible inhibitors of aromatase. evitachem.com Studies have shown that while the C-3 carbonyl group is not essential for anti-aromatase activity, a planarity in the A and B rings of the steroid framework is critical for binding to the enzyme's active site. researchgate.net
Investigations into related structures have yielded insights into which modifications enhance inhibitory action. The inhibitory activities of 17-oxo compounds have been found to be significantly more potent than their corresponding 17β-alcohol versions. nih.gov Conversely, adding an oxygen function at the C-19 position tends to decrease potency compared to analogues with a 19-methyl group. nih.gov
| Compound/Modification | Effect on Aromatase Inhibition | Key Finding |
|---|---|---|
| 7α-substituted androsta-1,4-diene-3,17-diones | Potent, irreversible inhibition | Demonstrates the potential for developing new therapeutic agents targeting estrogen-dependent conditions. evitachem.com |
| 17-oxo vs. 17β-alcohol derivatives | 17-oxo compounds are significantly more potent | Highlights the importance of the D-ring configuration for inhibitory activity. nih.gov |
| C-19 oxygenation (hydroxy or carbonyl) | Less potent than 19-methyl analogues | Indicates that modifications at the C-19 position can reduce binding affinity. nih.gov |
| 3-deoxy derivatives | Maintain strong competitive inhibition | Shows that the C-3 carbonyl group is not essential for activity, though A/B ring planarity is crucial. researchgate.net |
Advanced Methodologies for Metabolic Profiling and Biomarker Discovery
Understanding the metabolic fate of Androsta-3,5-diene-7,17-dione is crucial for both therapeutic development and for its detection in anti-doping contexts. smolecule.com Advanced analytical techniques are essential for identifying and quantifying the compound and its metabolites in biological samples. fda.gov
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary tools for this purpose. nih.govnih.gov High-resolution accurate mass-mass spectrometry (LC-HRAM-MS) has been instrumental in determining the precise molecular formula of the parent compound, C19H24O2, from its protonated species [M+H]+ at m/z 285.1847. nih.govresearchgate.net
Metabolism studies have identified several urinary metabolites. The principal metabolite found in human urine is androst-3,5-diene-7β-ol-17-one. fda.gov In controlled administration studies, up to 15 distinct metabolites have been detected, with the major metabolite reaching concentrations as high as 454.38 ng/mL in certain anti-doping samples. fda.gov The study of these metabolic profiles is critical for developing biomarkers to monitor the use of the compound and to understand its biotransformation pathways, which may include reduction of ketone groups and hydroxylation. evitachem.com The identification of unique metabolites can help distinguish between the administration of related prohormones and the direct use of Androsta-3,5-diene-7,17-dione, improving the accuracy of analytical findings. wada-ama.org
| Analytical Technique | Application/Finding | Reference |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Screening for unknown steroid-like compounds in dietary supplements. | nih.gov |
| Liquid Chromatography-High Resolution Accurate Mass-Mass Spectrometry (LC-HRAM-MS) | Determined accurate mass of m/z 285.1847 for the protonated species [M+H]⁺, confirming the molecular formula C19H24O2. | nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the characterization and detection of metabolites after derivatization. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Used for the definitive structural identification of the isolated compound. | nih.govresearchgate.net |
Comprehensive Toxicological and Pharmacological Characterization in Diverse Biological Systems
A thorough understanding of the toxicological and pharmacological properties of Androsta-3,5-diene-7,17-dione is a critical area for future research. Based on its chemical structure and available metabolism data, the compound is classified as a Cramer Class III substance. fda.gov This classification suggests a high potential for toxicological effects, necessitating comprehensive investigation before any potential therapeutic application can be considered. fda.gov
The primary pharmacological action of Androsta-3,5-diene-7,17-dione is its function as an irreversible, or "suicide," inhibitor of the aromatase enzyme. fda.gov By permanently binding to and inactivating aromatase, it effectively blocks the conversion of androgens to estrogens. This potent disruption of endocrine signaling underscores the need to characterize its effects across various biological systems. fda.gov
Future research must focus on its tissue-specific effects on gene expression, as estrogen and androgen response elements are found throughout the genome. fda.gov Aromatase is expressed in numerous tissues beyond those related to reproduction, including muscle, liver, bone, and the brain, suggesting that its inhibition could have widespread physiological consequences. fda.gov Comprehensive studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its specific impacts on reproductive and developmental health. fda.gov
| Area of Research | Rationale and Objective |
|---|---|
| Cramer Classification | Classified as a Class III substance, indicating a high toxicological potential based on its chemical structure that requires further empirical data. fda.gov |
| Endocrine Disruption | As a potent aromatase inhibitor, its effects on the hypothalamus-pituitary-gonadal (HPG) axis and overall hormonal balance need detailed characterization. fda.gov |
| Tissue-Specific Gene Expression | To understand the widespread physiological effects resulting from the modulation of estrogen and androgen signaling in tissues such as bone, brain, and liver. fda.gov |
| ADME Profiling | To fully characterize the Absorption, Distribution, Metabolism, and Excretion profile, which is currently not well-defined. fda.gov |
| Developmental and Reproductive Toxicology | To assess potential effects on fertility, sexual development, and fetal development due to its potent hormonal activity. fda.gov |
Q & A
Q. What are the primary metabolites of Androsta-3,5-diene-7,17-dione in human urine, and how are they quantified?
- Metabolite Profile : The major urinary metabolite is 7β-hydroxy-androsta-3,5-diene-17-one, detected at concentrations up to 454.38 ng/mL in anti-doping samples. Co-administration with other xenobiotics (e.g., SARMs) may alter metabolic pathways .
- Quantification : Use isotope dilution mass spectrometry with deuterated internal standards to improve accuracy. Calibration curves must account for matrix effects in urine .
Q. What safety precautions are required when handling Androsta-3,5-diene-7,17-dione in laboratory settings?
- Handling : Use chemical fume hoods to minimize inhalation of dust. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential reproductive toxicity .
- Storage : Store in sealed containers at room temperature, away from moisture and ignition sources. Dispose of contaminated materials via certified hazardous waste protocols .
Advanced Research Questions
Q. How should researchers design experiments to resolve conflicting data on the metabolic stability of Androsta-3,5-diene-7,17-dione?
- Experimental Design :
In vitro assays : Use human liver microsomes to assess phase I metabolism (e.g., hydroxylation) under controlled pH and temperature.
Cross-validation : Compare results with in vivo urinary excretion patterns in controlled dosing studies.
Statistical analysis : Apply multivariate regression to identify covariates (e.g., co-administered substances) that alter metabolic rates .
- Conflict Resolution : Discrepancies in hydroxylation pathways may arise from inter-individual cytochrome P450 variability. Include genetic profiling of CYP isoforms in study cohorts .
Q. What methodological challenges arise in detecting Androsta-3,5-diene-7,17-dione in anti-doping analyses, and how can they be mitigated?
- Challenges :
- Low urinary concentrations (e.g., ~110 ng/mL for the parent compound) require high-sensitivity instrumentation.
- Matrix interference from endogenous steroids or SARMs (e.g., Ostarine) .
- Solutions :
- Employ solid-phase extraction (SPE) for sample cleanup.
- Use high-resolution mass spectrometry (HRMS) for untargeted screening to differentiate isobaric compounds .
Q. How do regulatory frameworks impact the development of detection protocols for Androsta-3,5-diene-7,17-dione in sports?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
